molecular formula C18H26N2O2 B2540745 2-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide CAS No. 946269-38-1

2-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Cat. No.: B2540745
CAS No.: 946269-38-1
M. Wt: 302.418
InChI Key: WNDOIKVOSIWNQI-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a complex organic compound that belongs to the class of quinoline derivatives

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylbutanoic acid with 2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, alcohol derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the compound , known for its antimalarial properties.

    2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline: A precursor in the synthesis of the compound, with its own set of biological activities.

    2-ethylbutanamide: Another related compound, used in various organic synthesis reactions.

Uniqueness

2-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-ethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-4-11-20-16-9-8-15(12-14(16)7-10-17(20)21)19-18(22)13(5-2)6-3/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDOIKVOSIWNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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